molecular formula C10H10AsNO3 B14743399 (5-Aminonaphthalen-1-yl)arsonic acid CAS No. 5430-38-6

(5-Aminonaphthalen-1-yl)arsonic acid

Cat. No.: B14743399
CAS No.: 5430-38-6
M. Wt: 267.11 g/mol
InChI Key: PQATWXVDRZZHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Aminonaphthalen-1-yl)arsonic acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of an arsonic acid group attached to a naphthalene ring, which also contains an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminonaphthalen-1-yl)arsonic acid typically involves the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the arsonic acid group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Aminonaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.

    Reduction: The compound can be reduced to form arsenite derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include arsenate and arsenite derivatives, as well as substituted naphthalene compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(5-Aminonaphthalen-1-yl)arsonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of certain diseases, such as parasitic infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Aminonaphthalen-1-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, disrupting their function and leading to cell death. The arsonic acid group is known to interfere with cellular metabolism, while the amino group can form reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Roxarsone: Another organoarsenic compound with similar applications in agriculture and medicine.

    Arsanilic Acid: Used as a feed additive and has similar chemical properties.

    Phenylarsonic Acid: Known for its use in organic synthesis and industrial applications.

Uniqueness

(5-Aminonaphthalen-1-yl)arsonic acid is unique due to its specific structure, which combines the properties of both the naphthalene ring and the arsonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5430-38-6

Molecular Formula

C10H10AsNO3

Molecular Weight

267.11 g/mol

IUPAC Name

(5-aminonaphthalen-1-yl)arsonic acid

InChI

InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15)

InChI Key

PQATWXVDRZZHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.